An In-Depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
An In-Depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
CAS Number: 125369-26-8
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to provide a thorough overview of its synthesis, characterization, and potential biological applications.
Introduction and Chemical Identity
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a β-keto ester with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] Its structure, featuring a central β-keto ester moiety flanked by a benzoate group, makes it an intriguing candidate for investigation in medicinal chemistry and a versatile building block in organic synthesis. The presence of multiple functional groups suggests potential for diverse chemical modifications and biological interactions.
Table 1: Physicochemical Properties of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
| Property | Value | Source |
| CAS Number | 125369-26-8 | [1] |
| Molecular Formula | C₁₂H₁₂O₅ | [1] |
| Molecular Weight | 236.22 g/mol | [1] |
| IUPAC Name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | [1] |
| SMILES | COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | [1] |
| Predicted LogP | 1.790 | [2] |
| Predicted Water Solubility (logS) | -2.31 | [2] |
Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
A plausible and efficient method for the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is the crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable ester in the presence of a strong base.[3][4] In this case, methyl acetate can serve as the enolizable component, while methyl 4-(methoxycarbonyl)benzoate (dimethyl terephthalate) acts as the acylating agent.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate via Claisen condensation.
Detailed Experimental Protocol
Materials:
-
Methyl 4-(methoxycarbonyl)benzoate (Dimethyl terephthalate)
-
Methyl acetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.
-
Enolate Formation: Cool the flask to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the methyl acetate enolate.
-
Acylation: Dissolve methyl 4-(methoxycarbonyl)benzoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR (400 MHz, CDCl₃):
-
δ ~8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)
-
δ ~7.95 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)
-
δ ~3.95 (s, 3H, Ar-COOCH₃)
-
δ ~3.75 (s, 3H, -COCH₂COOCH₃)
-
δ ~3.50 (s, 2H, -COCH₂COOCH₃)
Predicted ¹³C NMR (100 MHz, CDCl₃):
-
δ ~202.0 (C=O, ketone)
-
δ ~167.0 (C=O, ester)
-
δ ~166.0 (C=O, ester)
-
δ ~138.0 (Ar-C, quaternary)
-
δ ~134.0 (Ar-C, quaternary)
-
δ ~129.5 (Ar-CH)
-
δ ~129.0 (Ar-CH)
-
δ ~52.5 (OCH₃)
-
δ ~52.0 (OCH₃)
-
δ ~45.0 (CH₂)
Potential Biological Activities and Applications
Preliminary studies on Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate suggest potential antimicrobial and anticancer properties, making it a person of interest for further investigation in drug development.[5] While direct evidence is limited, the biological activities of structurally related β-keto esters provide a strong rationale for these potential applications.
Potential Anticancer Activity
The structural motif of a substituted benzoate is present in numerous compounds with demonstrated anticancer activity.[6] Furthermore, β-keto esters and related ketone bodies have been investigated for their anti-cancer effects.[6][7] The proposed mechanisms for the anticancer activity of such compounds include:
-
Metabolic Targeting: Cancer cells often exhibit altered metabolism, such as the Warburg effect. Compounds that interfere with key metabolic pathways, such as glycolysis or glutaminolysis, can selectively target cancer cells. Some benzoate derivatives have been shown to inhibit enzymes like malate dehydrogenase, which is crucial for cancer cell metabolism.
-
Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Substituted benzoates have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[8]
-
Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways, are often dysregulated in cancer. Benzothiazole derivatives, which share some structural similarities with the benzoate core, have been shown to modulate these pathways.[9]
Caption: Hypothetical signaling pathways potentially modulated by Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in cancer cells.
Potential Antimicrobial Activity
The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for new antimicrobial agents. β-keto esters have been identified as a promising class of compounds with antibacterial activity.[10][11]
A potential mechanism for the antibacterial action of β-keto esters is the disruption of bacterial quorum sensing (QS).[12] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with QS signaling molecules or their receptors, β-keto esters may act as quorum sensing inhibitors (QSIs), thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[13]
Table 2: Antimicrobial Activity of Selected β-Keto Esters Against Pathogenic Bacteria (MIC in mg/mL) [10]
| Compound | Pseudomonas aeruginosa | Staphylococcus aureus |
| Analogue 6 | 0.32 | 0.63 |
| Analogue 8 | 0.63 | 0.32 |
| Kanamycin (µg/mL) | 10.00 | 10.00 |
Note: The data presented is for illustrative purposes from a study on β-keto ester analogues and not for Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate itself.
Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate
-
Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.
Conclusion
Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a compound with significant potential in both synthetic and medicinal chemistry. While direct experimental data on this molecule is sparse, its structural features and the known activities of related β-keto esters and substituted benzoates provide a strong rationale for its investigation as a novel anticancer and antimicrobial agent. The synthetic route proposed herein offers a reliable method for its preparation, enabling further studies into its biological properties. This guide provides a foundational framework for researchers to explore the promising therapeutic and synthetic applications of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate.
References
Sources
- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 2. Methyl 4-methoxy-3-methylbenzoate - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 4. Methyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | 125369-26-8 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. foundmyfitness.com [foundmyfitness.com]
- 8. Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]

